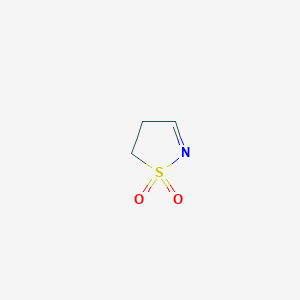
2-(4-Fluorophenyl)-2-methylpropanoic acid
Descripción general
Descripción
4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . It appears as a white shiny crystalline powder or flakes .
Molecular Structure Analysis
The molecular structure analysis of “2-(4-Fluorophenyl)-2-methylpropanoic acid” would require more specific information or computational chemistry tools, which I currently do not have access to .
Aplicaciones Científicas De Investigación
Antiandrogen Applications : A study by Tucker & Chesterson (1988) explored the resolution of a nonsteroidal antiandrogen, specifically 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, using chromatographic separation. This compound has been used in the context of antiandrogen applications (Tucker & Chesterson, 1988).
Synthesis of Calcium Antagonists : Crameri et al. (1997) described the pilot-plant-scale synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid by asymmetric hydrogenation. This compound is an important intermediate in the synthesis of mibefradil, a new type of calcium antagonist (Crameri et al., 1997).
Evaluation of Beta-Antiadrenergic Activities : Goněc et al. (2008) synthesized a series of compounds, including 2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic acid alkylesters, and evaluated their beta-antiadrenergic and vasodilatative activities. These compounds could potentially influence cardiovascular functions (Goněc, Račanská, & Csöllei, 2008).
Synthesis for Pharmaceutical Applications : Another study by Crameri et al. (1997) developed a practical synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, illustrating its significance in pharmaceutical synthesis (Crameri, Foricher, Scalone, & Schmid, 1997).
- 2,2-dimethyl-3-aryl-propanoic acids, including variants with 4-fluorophenyl groups. These separations are critical in pharmaceutical analysis and quality control (Wu, Yip, Li, Sun, Kempson, & Mathur, 2016).
Asymmetric Hydrogenation in Chemical Synthesis : Wang & Kienzle (1998) discussed the development of a continuous homogeneous metal complex catalyzed, asymmetric hydrogenation process for synthesizing (S)-2-(4-fluorophenyl)-3-methylbutanoic acid. This process is significant for industrial-scale chemical synthesis (Wang & Kienzle, 1998).
Synthesis of Aryloxyaminopropanols : Drewes et al. (1992) reported the synthesis and resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, including methods for converting the laevorotatory enantiomer into anti and syn methyl 3-hydroxy-2-methyl-3-phenylpropanoate. Such compounds are valuable in synthetic organic chemistry (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Crystal Structure Analysis : Gao Yu (2014) conducted a study on the crystal structure of 2-methylpropan-2-aminium methyl((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate, providing insights into the molecular structure and interactions of compounds containing 4-fluorophenyl groups (Gao Yu, 2014).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(4-fluorophenyl)benzoic acid have been reported to bind to bcl-2 , a protein that regulates cell death (apoptosis), suggesting potential targets for this compound.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 2-(4-Fluorophenyl)-2-methylpropanoic acid may also affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, 2-(4-fluorophenyl) imidazole-5-ones derivatives, has been reported to show promising anti-cancer drug candidate properties against mcf-7 cell line using qsar analysis, molecular docking assessment, and pharmacokinetics analysis . This suggests that 2-(4-Fluorophenyl)-2-methylpropanoic acid may also have favorable pharmacokinetic properties.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAIRIBZLAABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603193 | |
| Record name | 2-(4-Fluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93748-19-7 | |
| Record name | 2-(4-Fluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


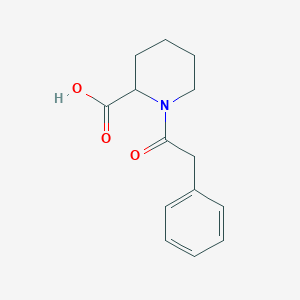
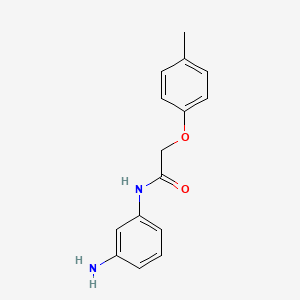
![2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319587.png)

![Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1319594.png)
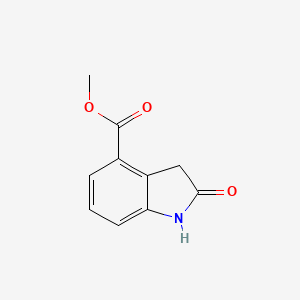

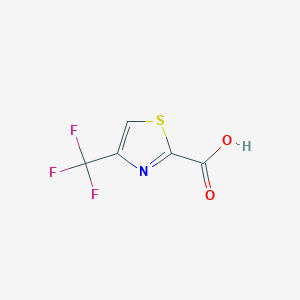
![Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride](/img/structure/B1319603.png)
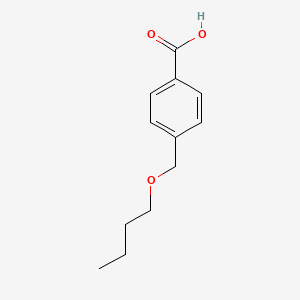

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1319609.png)
